2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a cyclopentyl group attached to a pyrrolidine ring, which is further substituted with a methylsulfonyl group. The ethanone moiety connects these two functional groups, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached via alkylation reactions using cyclopentyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring and a pyrazine ring and exhibit various biological activities.
Indole Derivatives: Indole-based compounds have diverse biological and clinical applications.
Uniqueness
2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-cyclopentyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-17(15,16)11-6-7-13(9-11)12(14)8-10-4-2-3-5-10/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVGBQMHAFCEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.